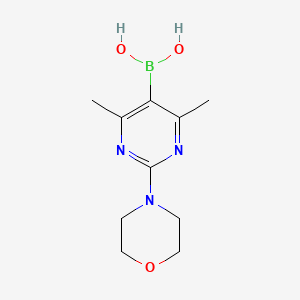
(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding pyrimidine derivative. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it suitable for a wide range of functional groups.
Industrial Production Methods
Industrial production of this compound often employs continuous flow chemistry techniques to enhance efficiency and scalability. These methods allow for precise control over reaction conditions and can significantly reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a radical approach.
Formation of Boronic Esters: These esters can be used as protective groups in carbohydrate chemistry.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the borylation reactions.
Solvents: Toluene and ethanol are commonly used solvents for these reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines and boronic esters, which can be further functionalized for use in complex organic synthesis .
Scientific Research Applications
(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid
- 4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid
- 2,6-Dimethylpyridine-4-boronic acid
Uniqueness
(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid is unique due to its specific structural features, which confer distinct reactivity and selectivity in coupling reactions. Its morpholine ring enhances solubility and stability, making it a valuable reagent in various synthetic applications .
Properties
Molecular Formula |
C10H16BN3O3 |
|---|---|
Molecular Weight |
237.07 g/mol |
IUPAC Name |
(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C10H16BN3O3/c1-7-9(11(15)16)8(2)13-10(12-7)14-3-5-17-6-4-14/h15-16H,3-6H2,1-2H3 |
InChI Key |
KVAZHBHAICNCLE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=C(N=C1C)N2CCOCC2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethynyl-3-azabicyclo[4.1.0]heptane](/img/structure/B12986153.png)
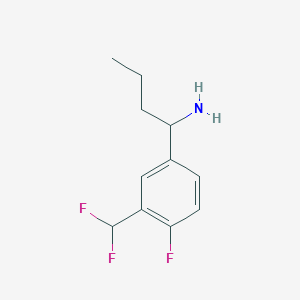
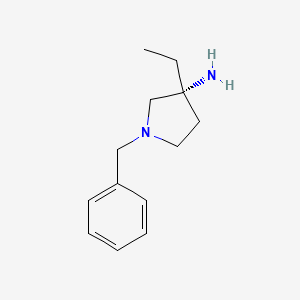

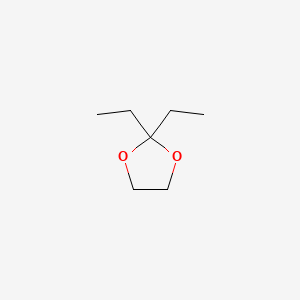
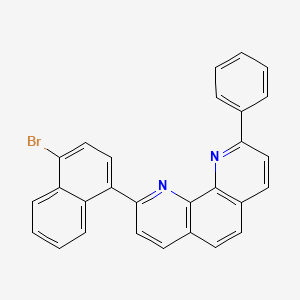
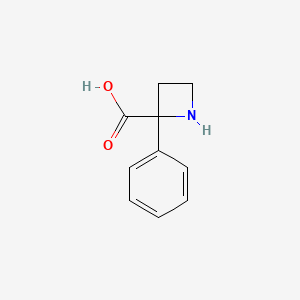
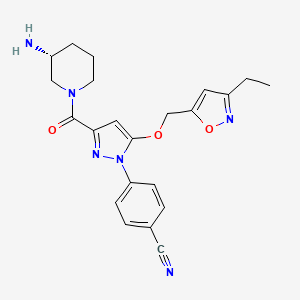

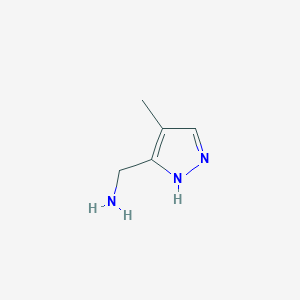
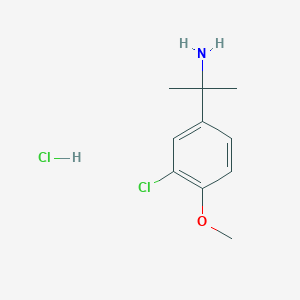
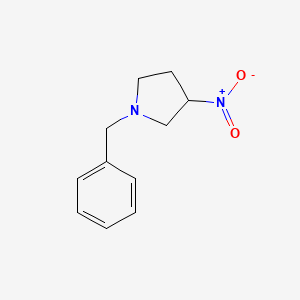

![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride](/img/structure/B12986211.png)
